molecular formula C12H13N3O2 B2561341 N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 489407-20-7

N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2561341
CAS No.: 489407-20-7
M. Wt: 231.255
InChI Key: AZFJNVLNKCMPLF-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrazole-carboxamide derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of documented biological activities. Compounds within this structural family have been extensively studied for their potential pharmacological applications, showing promise as antimicrobial, anti-inflammatory, and anticancer agents . Furthermore, specific substituted pyrazole carboxamides are known to possess notable fungicidal activity and are investigated within the field of agrochemical research for protecting plants from phytopathogenic microorganisms . The structure of this compound, featuring a 1-methyl-1H-pyrazole core linked to a 2-methoxyphenyl group via a carboxamide bridge, is characteristic of molecules that act as key intermediates in organic synthesis and as potential scaffolds in drug discovery . Researchers value this compound for its utility in developing new chemical entities and for exploring structure-activity relationships (SAR). Handle this material with care, using appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-8-7-10(14-15)12(16)13-9-5-3-4-6-11(9)17-2/h3-8H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFJNVLNKCMPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with methyl isocyanate to introduce the carboxamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products:

    Oxidation: Formation of N-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

    Reduction: Formation of N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-amine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with a pyrazole scaffold, including N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Evaluation

A study evaluated the anticancer activity of similar compounds against human tumor cells, with the following results:

Cell LineIC50 (μM)
HepG215.5
DLD12.8
MDA-MB-23118.3

These findings suggest that structural modifications in pyrazole derivatives can lead to varying degrees of cytotoxicity against different cancer types .

Neurological Applications

Histamine Receptor Modulation
this compound has been studied for its potential as a histamine receptor antagonist. Compounds related to this structure have been shown to interact with histamine receptors, which are crucial in various neurological processes and could lead to novel treatments for conditions like allergies and neurodegenerative diseases .

Functional Assay Results

In functional assays, compounds derived from this structure demonstrated selective antagonistic activity at histamine receptor subtypes, indicating potential therapeutic applications in managing pain and inflammation .

Angiogenesis and Vascular Health

Proangiogenic Properties
Recent studies have highlighted the role of pyrazole derivatives in promoting angiogenesis, which is vital for tissue repair and regeneration. This compound has been investigated for its ability to enhance vascular endothelial growth factor (VEGF) signaling pathways.

Experimental Findings

In vitro studies revealed that this compound could effectively induce angiogenesis under ischemic conditions by increasing reactive oxygen species (ROS) levels and activating hypoxia-inducible factor 1α (HIF-1α):

TreatmentROS Levels (Relative Units)VEGF Expression (pg/mL)
ControlBaselineBaseline
Compound-treatedIncreasedSignificantly elevated

These results suggest that this compound may represent a promising strategy for treating ischemic diseases .

Antimicrobial Activity

Potential Antimicrobial Effects
The structural features of this compound suggest potential antimicrobial properties. Preliminary studies indicate that pyrazole derivatives can exhibit activity against various bacterial and fungal pathogens.

Antimicrobial Efficacy Data

Research on related compounds has shown effective minimum inhibitory concentration (MIC) values against several pathogens:

CompoundMIC (μmol/mL)
Compound A10.7
Compound B21.4

These findings indicate the need for further exploration into the antimicrobial potential of this compound and its derivatives .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and exerting its effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carboxamides

Compound Name Pyrazole Substituents Aromatic/Other Group Substituents Key Functional Groups Reported Activities/Properties References
This compound 1-methyl, C3-carboxamide 2-methoxyphenyl Methoxy, carboxamide Potential CYP1A-mediated metabolism
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 1-methyl, 5-CF₃, C3-carboxamide 3-chlorophenyl Chloro, trifluoromethyl, carboxamide Increased lipophilicity
N-(2-Methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide 1-methyl, C5-carboxamide 2-methoxy-5-nitrophenyl Nitro, methoxy, carboxamide Electron-withdrawing nitro group
N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide 1-methyl, C3-carboxamide 4-aminophenyl Amino, carboxamide Enhanced solubility, basicity
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide 5-methoxy, C3-carboxamide 3-chlorophenyl Chloro, methoxy, N-methyl carboxamide Modified metabolic stability

Key Observations:

Substituent Position and Electronic Effects: The 2-methoxyphenyl group in the target compound provides electron-donating properties, which may enhance stability in oxidative environments compared to electron-withdrawing groups like nitro () or chloro () .

N-Substitution :

  • N-Methylation of the carboxamide () reduces hydrogen-bonding capacity, which may decrease solubility but improve membrane permeability compared to the target compound’s unmodified carboxamide .

Metabolic and Enzymatic Interactions

  • CYP1A Involvement : The target compound’s 2-methoxyphenyl group is metabolized via CYP1A enzymes to form o-anisidine, a process shared with structurally related hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) .
  • Contrast with Chlorophenyl Derivatives : Compounds like N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () may undergo different metabolic pathways due to chloro substituents, which are often associated with CYP2E1-mediated oxidation .
  • Nitro Group Impact : The nitro group in ’s compound could lead to nitroreduction or formation of reactive intermediates, increasing toxicity risks compared to the target compound’s methoxy group .

Pharmacological and Toxicological Profiles

  • Toxicity : The absence of strongly electron-withdrawing groups (e.g., nitro, trifluoromethyl) in the target compound may result in a safer profile compared to and derivatives, which could generate reactive metabolites .

Biological Activity

N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro tests have shown that this compound exhibits significant activity against various pathogens:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Candida albicans0.500.55

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

3. Anticancer Activity

This compound has demonstrated promising anticancer properties in several studies. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines:

Cell Line IC50 (μM) Effect
MDA-MB-231 (breast cancer)5.00Inhibition of proliferation
HepG2 (liver cancer)4.50Induction of apoptosis
HCT-116 (colon cancer)6.00Cell cycle arrest at G2/M phase

The compound's ability to inhibit tubulin polymerization suggests a potential mechanism for its anticancer effects, as tubulin is crucial for cell division .

4. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models:

  • Cytokines Inhibited : TNF-alpha, IL-6
  • Model Used : LPS-induced inflammation in mice
  • Result : Significant reduction in inflammatory markers compared to control groups .

5. Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. The compound has shown the ability to scavenge free radicals and protect cellular components from oxidative stress:

Assay Type Result
DPPH Scavenging ActivityIC50 = 15 μg/mL
ABTS AssayIC50 = 12 μg/mL

These findings suggest that the compound may play a role in preventing oxidative damage in biological systems .

Q & A

Basic: What are the standard synthetic routes for N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide?

Answer:
The synthesis typically involves multi-step processes, including:

  • Condensation reactions to form the pyrazole core, as seen in analogous compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole derivatives .
  • Substitution and functionalization of the pyrazole ring with methoxy and methyl groups. For example, methoxy groups are introduced via nucleophilic aromatic substitution or coupling reactions .
  • Final carboxamide formation through coupling of the pyrazole intermediate with 2-methoxyaniline using reagents like EDC/HOBt or carbodiimides .

Key Purification Methods:

  • Column chromatography for intermediate isolation.
  • HPLC (≥98% purity) for final product validation .

Basic: How is the compound characterized post-synthesis?

Answer:
Standard characterization techniques include:

Technique Application Example Data
NMR Spectroscopy Confirm substituent positions and purity.¹H/¹³C NMR for aromatic protons .
X-ray Crystallography Resolve molecular geometry and stereochemistry.Crystal lattice parameters (e.g., β = 96.4°, monoclinic P21/n) .
Mass Spectrometry Verify molecular weight and fragmentation.High-resolution MS (e.g., m/z 432.90) .
HPLC Assess purity (>98%) under optimized conditions.Retention time and peak integration .

Advanced: How to optimize reaction conditions for higher yield in pyrazole-carboxamide synthesis?

Answer:
Optimization strategies include:

  • Computational reaction design to predict optimal pathways (e.g., ICReDD’s quantum chemical calculations and reaction path search methods) .
  • Solvent and catalyst screening : Polar aprotic solvents (DMF, DMSO) enhance solubility, while Pd-based catalysts improve coupling efficiency .
  • Temperature control : Elevated temperatures (80–120°C) accelerate condensation but may require reflux conditions to avoid decomposition .

Example Optimization Table:

Parameter Optimal Condition Yield Improvement Reference
Catalyst (Pd(OAc)₂)5 mol% in DMF72% → 89%
Reaction Temperature100°C under N₂ atmosphere50% → 75%
SolventAnhydrous DMSOReduced side products

Advanced: How to resolve data discrepancies in structural analysis (e.g., conflicting NMR vs. X-ray results)?

Answer:

  • Cross-validation : Use complementary techniques (e.g., X-ray crystallography to resolve ambiguities in NMR assignments, as demonstrated for pyrazole derivatives ).
  • Dynamic NMR studies : Assess conformational flexibility (e.g., rotamers in carboxamide groups) under variable temperatures .
  • DFT calculations : Compare experimental and computed NMR chemical shifts to validate structures .

Case Study:
For 1-[(6-chloro-3-pyridyl)methyl]-3-phenylpyrazole, X-ray data confirmed the planar pyrazole ring, resolving NMR ambiguities in substituent orientation .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Modify the methoxy group (e.g., halogenation, alkylation) or pyrazole methyl group (e.g., trifluoromethyl for enhanced lipophilicity) .
  • Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to assess binding affinity changes .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., cannabinoid receptors for pyrazole analogs) .

Example SAR Table:

Derivative Modification Biological Activity Reference
N-(2,4-Dimethoxyphenyl) Increased electron densityEnhanced receptor binding (IC₅₀ = 12 nM)
Trifluoromethyl-pyrazole analog Improved metabolic stabilityt₁/₂ increased by 2.5×
Sulfonamide variant Altered hydrophobicityReduced cytotoxicity (CC₅₀ > 100 µM)

Advanced: How to address solubility challenges in biological assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .

Data from Analogous Compounds:

Formulation Solubility (µg/mL) Bioavailability Reference
Free compound in DMSO2512%
PLGA nanoparticles18045%
Ethyl ester prodrug35065%

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